Trichlormethiazide

Descripción general

Descripción

Triclormetiazida es un diurético tiazídico con propiedades similares a las de la hidroclorotiazida. Se utiliza comúnmente para el tratamiento del edema asociado con la insuficiencia cardíaca, la cirrosis hepática y la terapia con corticosteroides, así como para el control de la hipertensión . La triclormetiazida funciona inhibiendo la reabsorción de iones sodio y cloruro en los túbulos distales de los riñones, lo que lleva a una mayor excreción de sodio, cloruro y agua .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de triclormetiazida implica la reacción de 6-cloro-3,4-dihidro-2H-1,2,4-benzotiadiazina-7-sulfonamida 1,1-dióxido con diclorometil éter metílico en presencia de una base . Las condiciones de reacción suelen incluir un rango de temperatura de 50-60 °C y un tiempo de reacción de 2-3 horas .

Métodos de producción industrial: La producción industrial de triclormetiazida sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad constante del producto final . El producto se purifica luego mediante recristalización y se seca para obtener el nivel de pureza deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: La triclormetiazida experimenta diversas reacciones químicas, entre ellas:

Oxidación: La triclormetiazida puede oxidarse para formar sulfoxidos y sulfonas en condiciones específicas.

Reducción: Las reacciones de reducción pueden convertir la triclormetiazida en sus derivados de amina correspondientes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Principales productos formados:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de amina.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Antihypertensive Therapy

Trichlormethiazide is widely utilized in the treatment of hypertension, either as a monotherapy or in combination with other antihypertensive agents. It works by promoting diuresis, which helps lower blood pressure by reducing blood volume.

- Efficacy in Hypertension: A study comparing various antihypertensive medications found that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension, particularly when used in combination with other drugs like angiotensin-converting enzyme inhibitors or calcium channel blockers .

- Combination Therapy: In diabetic patients, combination therapies involving this compound showed significant improvements in blood pressure control compared to monotherapy with other classes of antihypertensives .

Management of Edema

This compound is indicated for the management of edema associated with several conditions:

- Congestive Heart Failure: It is commonly prescribed to alleviate fluid retention in patients with congestive heart failure .

- Renal Dysfunction: The drug has been effective in treating edema resulting from nephrotic syndrome, acute glomerulonephritis, and chronic renal failure .

Clinical Case Studies

Several clinical trials have highlighted the effectiveness and safety profile of this compound:

- Pilot Study on Autosomal Dominant Polycystic Kidney Disease (ADPKD): A randomized controlled trial assessed the impact of this compound on urinary volume and quality of life in patients receiving tolvaptan. The results indicated that it could improve tolerability and renal function parameters .

- Adverse Effects Monitoring: A study analyzing the adverse effects associated with this compound found that it can lead to decreased serum potassium and increased serum uric acid levels. Monitoring these parameters is crucial during treatment .

Pharmacological Insights

This compound's mechanism of action involves inhibition of sodium reabsorption in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water:

This diuretic effect is beneficial not only for hypertension but also for reducing edema associated with various medical conditions.

Research Findings

Recent studies have explored innovative applications of this compound:

- Nanoparticle Interaction: Research has investigated the adsorption of this compound on gold nanoparticles, revealing potential enhancements in its bioactivity and anticancer properties through molecular docking studies .

- Comparative Effectiveness: The EXCITE-HT study demonstrated that esaxerenone was non-inferior to this compound regarding blood pressure reduction, indicating its competitive position among antihypertensives .

Mecanismo De Acción

La triclormetiazida ejerce sus efectos inhibiendo la reabsorción activa de iones sodio y cloruro en el asa ascendente de Henle y los túbulos contorneados distales de los riñones . Esta inhibición conduce a una mayor excreción de sodio, cloruro y agua, lo que resulta en diuresis . Además, la triclormetiazida causa vasodilatación al activar los canales de potasio activados por calcio en los músculos lisos vasculares e inhibiendo diversas anhidrasas carbónicas en el tejido vascular .

Compuestos similares:

Hidroclorotiazida: Similar en estructura y función, utilizado para tratar la hipertensión y el edema.

Clorotiazida: Otro diurético tiazídico con propiedades similares.

Bendroflumetiazida: Utilizado para fines terapéuticos similares.

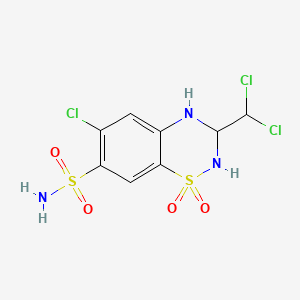

Singularidad de la triclormetiazida: La triclormetiazida es única debido a su estructura química específica, que incluye un grupo diclorometil que aumenta su potencia diurética en comparación con otras tiazidas . Esta diferencia estructural contribuye a sus distintas propiedades farmacocinéticas y farmacodinámicas .

Comparación Con Compuestos Similares

Hydrochlorothiazide: Similar in structure and function, used for treating hypertension and oedema.

Chlorothiazide: Another thiazide diuretic with similar properties.

Bendroflumethiazide: Used for similar therapeutic purposes.

Uniqueness of Trichlormethiazide: this compound is unique due to its specific chemical structure, which includes a dichloromethyl group that enhances its diuretic potency compared to other thiazides . This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic properties .

Actividad Biológica

Trichlormethiazide (TCM) is a thiazide diuretic widely used in the management of hypertension and edema associated with heart failure. Its biological activity extends beyond diuresis, influencing various physiological mechanisms and potential therapeutic applications, including anticancer properties. This article reviews the biological activity of TCM, supported by data tables, case studies, and detailed research findings.

TCM primarily functions by inhibiting the Na+-Cl- symporter in the distal convoluted tubule of the nephron, leading to increased sodium and chloride excretion. This diuretic effect results in decreased blood volume and, consequently, lower blood pressure. The compound also affects electrolyte balance, notably potassium levels, which can lead to hypokalemia in some patients .

Pharmacological Properties

1. Diuretic Activity:

- TCM is effective in reducing urinary volume and managing fluid retention. A recent pilot randomized controlled trial (RCT) demonstrated its efficacy in patients with autosomal dominant polycystic kidney disease (ADPKD), showing improved tolerability when combined with tolvaptan .

2. Antihypertensive Effects:

- In a cohort study involving 1,204 subjects, TCM was used in 34.9% of patients for hypertension management. The study reported significant reductions in systolic and diastolic blood pressure over a 12-week period .

3. Anticancer Potential:

- Recent investigations into TCM's anticancer properties revealed that it acts as an effective inhibitor against lung cancer cells through molecular docking studies. The drug exhibited enhanced bioactivity when adsorbed onto gold nanoparticles (AuNPs), suggesting potential for targeted cancer therapies .

Case Studies

Case Study 1: Efficacy in ADPKD

- A pilot RCT assessed TCM's impact on urinary volume in ADPKD patients. Results indicated a significant reduction in urinary output, enhancing patient quality of life while maintaining renal function .

Case Study 2: Comparative Efficacy with Azelnidipine

- A study comparing TCM with azelnidipine showed that while both drugs effectively managed blood pressure, azelnidipine had superior outcomes regarding blood pressure control and fewer adverse effects over a 48-week follow-up .

Adverse Effects

Despite its benefits, TCM can lead to adverse effects such as:

- Electrolyte Imbalance: Notably hypokalemia and hyperuricemia were observed in patients using TCM .

- Dizziness and Edema: Common side effects reported during clinical trials included dizziness and peripheral edema .

Table 1: Summary of Clinical Findings on this compound

Propiedades

IUPAC Name |

6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl3N3O4S2/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11/h1-2,7-8,13-14H,(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJSLTNSBFUCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023699 | |

| Record name | Trichlormethiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trichlormethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

@ 25 °C: 0.8 MG/ML IN WATER; 21 MG/ML IN ETHANOL; 60 MG/ML IN METHANOL, 1 G SOL IN ABOUT 10 ML ACETONE, 50 ML ALCOHOL, 5000 ML CHLOROFORM, 4.15e-01 g/L | |

| Record name | Trichlormethiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRICHLORMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trichlormethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Trichlormethiazide seemingly appears to inhibit the active reabsorption of chloride in the ascending loop of Henle. Additionally, it may also do the same for sodium. These actions subsequently alter electrolyte transfer in the proximal tubule. This results in excretion of sodium, chloride, and water and, hence, diuresis. As a diuretic, Trichloromethiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like Trichloromethiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of Trichloromethiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/, THIAZIDES INHIBIT REABSORPTION OF SODIUM &...CHLORIDE IN DISTAL SEGMENT. ... AS CLASS...HAVE IMPORTANT ACTION ON EXCRETION OF POTASSIUM THAT RESULTS FROM INCR SECRETION OF CATION BY DISTAL TUBULE. ... GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES, PARTICULARLY WITH IV ADMIN FOR EXPTL PURPOSES. /THIAZIDE DIURETICS/, ...MAY DECR EXCRETION OF URIC ACID IN MAN, THUS INCR ITS CONCN IN PLASMA. HYPERURICEMIC EFFECT RESULTS PRIMARILY FROM INHIBITION OF TUBULAR SECRETION OF URATE. ... UNLIKE MOST OTHER NATRIURETIC AGENTS...DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM... /ENHANCE/ EXCRETION OF MAGNESIUM... /THIAZIDE DIURETICS/, NATURE OF CHEM INTERACTION BETWEEN THIAZIDES & SPECIFIC RENAL RECEPTORS RESPONSIBLE FOR CHLORURETIC EFFECT IS NOT KNOWN; NO CRITICAL ENZYMATIC REACTIONS HAVE BEEN IDENTIFIED. /THIAZIDE DIURETICS/, For more Mechanism of Action (Complete) data for TRICHLORMETHIAZIDE (11 total), please visit the HSDB record page. | |

| Record name | Trichlormethiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRICHLORMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM METHANOL + ACETONE + WATER, WHITE, CRYSTALLINE POWDER | |

CAS No. |

133-67-5 | |

| Record name | Trichlormethiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlormethiazide [USP:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichlormethiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trichlormethiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trichlormethiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-3-(dichloromethyl)-3,4-dihydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlormethiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlormethiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLORMETHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q58C92TUN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICHLORMETHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trichlormethiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015156 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of trichlormethiazide?

A: this compound exerts its diuretic effect by inhibiting the sodium-chloride cotransporter located on the luminal side of the distal convoluted tubule in the kidneys. [] This action reduces sodium reabsorption, leading to increased excretion of sodium, chloride, and water in the urine. [, ]

Q2: Does the time of administration influence the diuretic effect of this compound?

A: Yes, studies in rats have demonstrated that this compound exhibits a chronopharmacological profile. Its diuretic effects are more pronounced when administered during the rats' sleep period (corresponding to 1200 hrs in a standard light-dark cycle) compared to their active period (2400 hrs). [, , ] This difference is attributed to variations in urinary excretion of the drug and potentially altered tissue sensitivity at different times of the day. [, , ] Similar chronopharmacological properties have been observed in humans, where evening administration leads to a greater diuretic effect compared to morning administration. []

Q3: How does this compound affect blood pressure in hypertensive individuals?

A: this compound, like other thiazide diuretics, lowers blood pressure primarily through its diuretic action, which reduces plasma volume. [, , , , ] Long-term use may also involve additional mechanisms, such as a reduction in peripheral vascular resistance. [, , , , ]

Q4: Can this compound impact nitric oxide synthase activity in the kidneys?

A: Research in deoxycorticosterone acetate-salt hypertensive rats suggests that this compound can increase nitric oxide production in the kidneys. [] This effect is linked to an increase in the immunoreactivity of brain-type nitric oxide synthase (NOS) in the macula densa. [] In the same study, this compound showed a greater improvement in renal damage compared to captopril, suggesting a potential protective effect on the kidneys. []

Q5: What spectroscopic techniques are useful for characterizing this compound?

A: Fourier transform Raman and Infrared spectroscopy are valuable tools for analyzing the vibrational modes and structural features of this compound. [] These techniques allow for the identification of characteristic peaks corresponding to specific functional groups within the molecule. [] Surface-enhanced Raman scattering (SERS) analysis has also been employed to study the adsorption behavior of this compound on gold nanoparticles. []

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is primarily recognized for its pharmacological activity as a diuretic and antihypertensive agent. There is no evidence in the provided research to suggest it possesses any notable catalytic properties.

Q7: Have computational chemistry methods been employed in research related to this compound?

A: Yes, density functional theory (DFT) calculations have been utilized to investigate the electronic structure, stability, and binding interactions of this compound, both in its free form and when adsorbed on gold nanoparticles. [] These calculations contribute to a deeper understanding of the molecule's properties and potential behavior in various environments.

Q8: What are the SHE (Safety, Health, and Environment) considerations associated with this compound?

A8: The provided articles primarily center on the pharmacological effects and potential clinical implications of this compound. Specific information regarding SHE regulations, manufacturing practices, and environmental impact is not covered in these studies.

Q9: How is this compound absorbed, distributed, metabolized, and excreted in the body?

A: While the research articles do not provide a detailed analysis of this compound's pharmacokinetic profile, they indicate that it is orally active and its diuretic effects are influenced by its urinary excretion rate. [, , ] Further studies would be needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Q10: Are there specific drug delivery strategies being explored to enhance the targeting or efficacy of this compound?

A10: The research articles do not discuss specific drug delivery systems for this compound. Current research on drug delivery often focuses on improving the therapeutic index of medications by enhancing their targeting to specific tissues or cells, thereby minimizing off-target effects.

Q11: What analytical techniques are commonly used for the detection and quantification of this compound?

A: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound levels, particularly in biological samples like urine. [] This method allows for sensitive and specific measurement of the drug, aiding in pharmacokinetic and pharmacodynamic studies.

Q12: What is known about the environmental impact and degradation of this compound?

A12: The provided research primarily focuses on the pharmacological and clinical aspects of this compound. Information regarding its environmental fate, persistence, or potential ecotoxicological effects is not addressed in these studies.

Q13: What are the essential aspects of analytical method validation for this compound analysis?

A13: Validating analytical methods for drug analysis, such as HPLC for this compound, involves establishing key parameters like accuracy, precision, specificity, linearity, range, robustness, and stability. These measures ensure the reliability and reproducibility of the analytical data generated.

Q14: What quality control measures are typically implemented during the development and manufacturing of this compound?

A14: While the provided articles do not detail specific quality control procedures for this compound, it's important to emphasize that pharmaceutical manufacturing adheres to strict good manufacturing practices (GMP) to ensure the identity, purity, strength, and quality of drug products.

Q15: What are the alternative diuretic options available and how do they compare to this compound?

A: Numerous other diuretics are available, categorized by their mechanism of action (e.g., loop diuretics, potassium-sparing diuretics). The choice of diuretic depends on factors like the indication, patient characteristics, and potential side effects. [, , , , ] Consulting clinical guidelines and pharmacology resources is essential for making informed treatment decisions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.